molecular formula C7H13F2NO B12837675 N,N-Diethyl-2,2-difluoropropanamide

N,N-Diethyl-2,2-difluoropropanamide

Cat. No.: B12837675
M. Wt: 165.18 g/mol
InChI Key: QZIQOWKUYMEFRM-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,2-difluoropropanamide: is an organic compound with the molecular formula C7H13F2NO It is characterized by the presence of two ethyl groups attached to the nitrogen atom and two fluorine atoms attached to the second carbon of the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,2-difluoropropanamide typically involves the reaction of 2,2-difluoropropanoic acid with diethylamine . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The general reaction scheme is as follows:

2,2-difluoropropanoic acid+diethylaminedehydrating agentThis compound+by-products\text{2,2-difluoropropanoic acid} + \text{diethylamine} \xrightarrow{\text{dehydrating agent}} \text{this compound} + \text{by-products} 2,2-difluoropropanoic acid+diethylaminedehydrating agent​this compound+by-products

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2,2-difluoropropanamide can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to yield and .

    Reduction: The compound can be reduced using reducing agents such as to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as or in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: 2,2-difluoropropanoic acid and diethylamine.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-2,2-difluoropropanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N-Diethyl-2,2-difluoropropanamide exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-Diethyl-2,2-difluoroacetamide
  • N,N-Diethyl-2,2,2-trifluoroacetamide
  • N,N-Diethyl-2,2-difluoropropanamine

Comparison: N,N-Diethyl-2,2-difluoropropanamide is unique due to the specific arrangement of its functional groups and the presence of two fluorine atoms on the second carbon of the propanamide backbone. This structural feature distinguishes it from similar compounds and can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

N,N-diethyl-2,2-difluoropropanamide

InChI

InChI=1S/C7H13F2NO/c1-4-10(5-2)6(11)7(3,8)9/h4-5H2,1-3H3

InChI Key

QZIQOWKUYMEFRM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)(F)F

Origin of Product

United States

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